molecular formula C13H8O5 B1664532 1,3,5-Trihydroxyxanthone CAS No. 6732-85-0

1,3,5-Trihydroxyxanthone

Cat. No. B1664532
CAS RN: 6732-85-0
M. Wt: 244.2 g/mol
InChI Key: XESIWQIMUSNPRO-UHFFFAOYSA-N
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Description

1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound against a range of bacteria and yeasts . It is a secondary metabolite found in higher plants, such as Clusiaceae, Hypericaceae, and Gentianaceae .


Synthesis Analysis

The biosynthesis of xanthones in plants initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .


Molecular Structure Analysis

The molecular formula of 1,3,5-Trihydroxyxanthone is C13H8O5 . Its exact mass is 244.04 and the molecular weight is 244.202 .


Chemical Reactions Analysis

The biosynthetic pathway of 1,3,5-Trihydroxyxanthone involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .


Physical And Chemical Properties Analysis

The density of 1,3,5-Trihydroxyxanthone is 1.6±0.1 g/cm3 . Its boiling point is 525.8±29.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The molar refractivity is 61.2±0.3 cm3 .

Scientific Research Applications

Neurotrophic Factor Stimulation

1,3,7-Trihydroxyxanthone, closely related to 1,3,5-Trihydroxyxanthone, is derived from Polygalae Radix, a traditional Chinese medicinal herb. This compound has been studied for its potential in psychiatric disorder treatment due to its ability to significantly stimulate the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in rat astrocyte primary cultures. The stimulation occurs at both mRNA and protein levels, implicating its potential use in drug development for psychiatric disorders (Yang et al., 2018).

Synthesis and Coupling Reactions

1,3,7-Trihydroxyxanthone has been synthesized through a facile five-step process starting from 1,3,5-trimethoxybenzene. This synthesis process is significant for producing naturally occurring xanthones. The compound's regioselective coupling reactions with prenal have been demonstrated, providing a pathway to access natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).

Antimicrobial and EGFR-Tyrosine Kinase Inhibition

Polyhydroxylated xanthones, including variants like 1,3,7-Trihydroxyxanthone, have shown promising antibacterial activity and EGFR-tyrosine kinase inhibitory activity. These findings highlight the potential application of xanthones in developing new antibacterial agents and cancer therapeutics (Duangsrisai et al., 2014).

Xanthone Derivatives Synthesis

Research has explored the synthesis of various xanthone derivatives, including 1,3,5-Trihydroxyxanthone. These syntheses contribute to the understanding of xanthones' chemical properties and potential applications in various fields, such as pharmacology and materials science (Anand & Jain, 1974).

Antioxidant Properties

Xanthones like 1,3,5-Trihydroxyxanthone have been isolated from various plant species and studied for their antioxidant properties. This research is critical in exploring the potential health benefits of xanthones as natural antioxidants, which could be beneficial in preventing oxidative stress-related diseases (Jantan & Saputri, 2012).

properties

IUPAC Name

1,3,5-trihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESIWQIMUSNPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415170
Record name 1,3,5-Trihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trihydroxyxanthone

CAS RN

6732-85-0
Record name 1,3,5-Trihydroxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6732-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trihydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 19 (1.9 g, 6.64 mmol) phenol (42 ml) and HI (35 ml) was refluxed at 160° C. for 8 hour and the reaction mixture was poured into aqueous NaHSO3 solution. The resulting yellow precipitate, was collected, purified by silica gel column chromatography (CH2Cl2 --MeOH, 4:1), and crystallized from methanol to give pale yellow needles 20, 1.41 g (5.78 mmol, 87%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
222
Citations
A SM, AC Jain - Tetrahedron, 1972 - Elsevier
Prenylation of 5-methoxy-1, 3-dihydroxyxanthone with prenyl bromide in the presence of methanolic methoxide yields in the ratio of 2:1,2,4-di-CC-prenyl and 2-C-prenyl derivatives …
Number of citations: 10 www.sciencedirect.com
GN Louh, AM Lannang, CD Mbazoa, JG Tangmouo… - Phytochemistry, 2008 - Elsevier
Three xanthones, polyanxanthone A (1), B (2) and C (3) have been isolated from the methanol extract of the wood trunk of Garcinia polyantha, along with five known xanthones: 1,3,5-…
Number of citations: 42 www.sciencedirect.com
W Schmidt, S Peters, L Beerhues - Phytochemistry, 2000 - Elsevier
Xanthone 6-hydroxylase activity was detected in the microsomal fractions from two plant cell cultures. The enzyme from cultured cells of Centaurium erythraea (Gentianaceae) exhibited …
Number of citations: 41 www.sciencedirect.com
Z Zhang, HN ElSohly, MR Jacob, DS Pasco… - Planta …, 2002 - thieme-connect.com
Assay-guided fractionation of the ethanol extract of Tovomita krukovii resulted in the identification of four new xanthones (1-4) and ten known compounds (5-14). The structures of …
Number of citations: 103 www.thieme-connect.com
S Peters, W Schmidt, L Beerhues - Planta, 1997 - Springer
A crucial step in plant xanthone biosynthesis is the cyclization of an intermediate benzophenone to a xanthone. In cultured cells of Centaurium erythraea RAFN, 2,3′,4,6-…
Number of citations: 77 link.springer.com
I Jantan, FC Saputri - Phytochemistry, 2012 - Elsevier
Three benzophenones, 2,6,3′,5′-tetrahydroxybenzophenone (1), 3,4,5,3′,5′-pentahydroxybenzophenone (3) and 3,5,3′,5′-tetrahydroxy-4-methoxybenzophenone (4), as well …
Number of citations: 45 www.sciencedirect.com
J Komguem, AL Meli, RN Manfouo, D Lontsi… - Phytochemistry, 2005 - Elsevier
Two new xanthones, smeathxanthone A (1) (2-(3,7-dimethyl-2,6-octadienyl)-1,3,5,8-tetrahydroxyxanthone) and smeathxanthone B (2) (5,7,10-trihydroxy-2-methyl-2-(4-methylpent-3-enyl…
Number of citations: 89 www.sciencedirect.com
GM Kitanov, PT Nedialkov - Phytochemistry, 2001 - Elsevier
Two new benzophenones, hypericophenonoside (1) and annulatophenone (2) were isolated from the methanol extract of the herb of Hypericum annulatum. The structures of the …
Number of citations: 71 www.sciencedirect.com
SH Goh, I Jantan - Phytochemistry, 1991 - Elsevier
A new xanthone, 2-(3-hydroxy-3-methylbutyl)-1,3,5,6-tetrahydroxyxanthone, was isolated from the heart-wood of Calophyllum inophyllum. Other xanthones present were jacareubin, 6-…
Number of citations: 65 www.sciencedirect.com
I El-Awaad, M Bocola, T Beuerle, B Liu… - Nature …, 2016 - nature.com
Xanthones are natural products present in plants and microorganisms. In plants, their biosynthesis starts with regioselective cyclization of 2,3′,4,6-tetrahydroxybenzophenone to either …
Number of citations: 55 www.nature.com

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